1,4-Di-tert-butylbenzene
Overview
Description
1,4-Di-tert-butylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where two tert-butyl groups are substituted at the 1 and 4 positions of the benzene ring. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties.
Scientific Research Applications
1,4-Di-tert-butylbenzene has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in the synthesis of other organic compounds.
Biology: Its stability makes it useful in studying the effects of solvents and crystallization conditions on the habit of organic compounds.
Medicine: It is used in the development of pharmaceuticals and other medicinal compounds.
Industry: It is used in the manufacture of curing agents, engineering plastics, and cross-linking agents.
Mechanism of Action
Target of Action
1,4-Di-tert-butylbenzene (DTBB) is primarily used as a solvent and an intermediate in the manufacture of other organic compounds
Mode of Action
As a chemical intermediate and solvent, DTBB’s mode of action is largely dependent on the specific reactions it is involved in. It can participate in various chemical reactions, contributing to the synthesis of more complex molecules in industrial settings .
Biochemical Pathways
It’s worth noting that when heated with aqueous potassium permanganate (kmno4) under acidic conditions, alkylbenzenes like tert-butylbenzene are oxidized to benzoic acids, as long as the alkyl group contains at least one hydrogen at the benzylic position .
Result of Action
The primary result of DTBB’s action in its typical use cases is the successful synthesis of other organic compounds . In a biological context, the effects would largely depend on the specific circumstances, including the concentration of DTBB and the presence of other compounds.
Action Environment
The action of DTBB can be influenced by various environmental factors. For instance, its efficacy as a solvent can be affected by temperature and pressure. Furthermore, its stability could be influenced by exposure to light, heat, or certain chemicals . In a biological environment, factors such as pH and the presence of other compounds could potentially influence its behavior.
Safety and Hazards
1,4-Di-tert-butylbenzene is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Personal protective equipment should be used, and adequate ventilation should be ensured .
Future Directions
1,4-Di-tert-butylbenzene is used as a crystallized form from several organic solvents to study the effect of solvents and crystallization conditions on its habit . It is also used as a solvent and an intermediate in the manufacture of other organic compounds . Future research could explore new applications and synthesis methods for this compound.
Biochemical Analysis
Biochemical Properties
It is known that the compound is a synthetic chemical reagent . It is used in various chemical reactions, but specific enzymes, proteins, or biomolecules it interacts with are not currently identified .
Cellular Effects
As of now, there is no specific information available on how 1,4-Di-tert-butylbenzene influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can participate in chemical reactions as a reagent , but the specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently known .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a boiling point of 236°C . There is currently no information available on any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no information available on the effects of varying dosages of this compound in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not currently known .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is not currently available .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di-tert-butylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of tert-butyl chloride with benzene in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction proceeds as follows:
Preparation of tert-butyl chloride: tert-butyl chloride is prepared from tert-butanol and hydrochloric acid through an S_N1 reaction.
Friedel-Crafts Alkylation: In a three-neck flask equipped with a thermometer, 20 ml of tert-butyl chloride and 10 ml of tert-butylbenzene are mixed. Anhydrous aluminum chloride (1 g) is added as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Di-tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) can be used under acidic conditions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation Products: Depending on the conditions, various oxidation products can be formed.
Substitution Products: Electrophilic substitution reactions yield substituted benzene derivatives.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: A similar compound with only one tert-butyl group attached to the benzene ring.
1,3-Di-tert-butylbenzene: Another derivative with tert-butyl groups at the 1 and 3 positions of the benzene ring.
1,2-Di-tert-butylbenzene: A derivative with tert-butyl groups at the 1 and 2 positions of the benzene ring
Uniqueness
1,4-Di-tert-butylbenzene is unique due to the symmetrical placement of the tert-butyl groups, which imparts specific chemical properties and stability. This symmetry makes it particularly useful in various industrial applications where stability and reactivity are crucial.
Properties
IUPAC Name |
1,4-ditert-butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWNNCMFKFBNOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061410 | |
Record name | p-Di-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-72-2 | |
Record name | 1,4-Di-tert-butylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1012-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Di-tert-butylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Di-tert-butylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6342 | |
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Record name | Benzene, 1,4-bis(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Di-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-di-tert-butylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-DI-TERT-BUTYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55PTX4KH71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,4-Di-tert-butylbenzene has the molecular formula C14H22 and a molecular weight of 190.32 g/mol. Key spectroscopic data include:
- 1H NMR: Signals corresponding to the aromatic protons and the tert-butyl groups. For example, in the thiourea inclusion compound, the tert-butyl groups exhibit distinct signals due to restricted rotation. []
- 13C NMR: Signals for the aromatic carbons and the tert-butyl groups. Solid-state 13C CP/MAS NMR reveals rapid reorientation of the phenyl ring about the C1-C4 axis at room temperature. []
A: The two tert-butyl groups in this compound contribute to its nonpolar character. As a result, it preferentially dissolves in nonpolar solvents like hydrocarbons. In micellar systems, studies using cetyltrimethylammonium bromide (CTABr) micelles show that this compound resides within the highly nonpolar micellar interior due to its hydrophobic nature. []
A: Research explored the potential of dienes derived from this compound as intermediates in the catalytic hydrogenation of aromatic hydrocarbons using a rhodium catalyst. [, ] This suggests potential applications of this compound derivatives in catalysis.
- Standard molar enthalpy of formation: Determined using combustion calorimetry in both liquid and crystalline states. [, , ]
- Standard molar enthalpy of vaporization/sublimation: Obtained from vapor pressure measurements as a function of temperature. []
- Enthalpy of fusion: Measured for the solid compound using differential scanning calorimetry. []
- Enthalpies of reactions: Determined for isomerization and transalkylation reactions of tert-butylbenzenes, including this compound, in chloroaluminate ionic liquids. []
ANone: Several studies have investigated the thermochemical properties of this compound. These include measurements of:
A: The bulky tert-butyl groups in this compound significantly impact electron transfer reactions. Research on bimolecular electron transfers involving this compound and its radical cation in acetonitrile reveals deviations from the Sandros-Boltzmann dependency on free energy. This deviation arises from the steric hindrance imposed by the tert-butyl groups, increasing the interplanar separation at contact and hindering π orbital overlap. []
A: Yes, computational methods like B3LYP and G3MP2 have been employed to predict the thermodynamic functions of isomerization and transalkylation reactions involving this compound. These calculations successfully corroborated experimental findings and helped establish a consistent set of thermodynamic data for tert-butylbenzene derivatives. []
A: Yes, this compound forms inclusion compounds with thiourea. Studies using deuterium NMR spectroscopy and X-ray crystallography have provided insights into the dynamics of both guest and host molecules within these inclusion complexes. [, ] These studies highlight the restricted rotations of the tert-butyl groups and the phenyl ring within the thiourea channels.
A: Yes, this compound, specifically its oxidized derivative 2,2′-Oxybis(this compound), has been isolated and identified from natural sources. It was found in the rhizomes of the plant Dioscorea collettii and in the marine organism Peronia verruculata. [, ] This discovery highlights the presence of this compound derivatives in diverse biological systems.
A: While not directly a material itself, the influence of this compound on material properties is evident in its use as a comonomer. When copolymerized with acetylene, the resulting material's solubility and stability are directly related to the this compound content. []
A: While specific details about the crystal structure might require further exploration within the provided research, there is evidence pointing towards its existence and sensitivity to solvent environments. Research mentions the impact of different solvents on the crystal habit of this compound, suggesting the presence of a defined crystalline structure. []
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